(S)-(-)-Dropropizine N,N-Dioxide
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Overview
Description
(S)-(-)-Dropropizine N,N-Dioxide is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is a derivative of dropropizine, which is known for its antitussive (cough suppressant) properties
Preparation Methods
The synthesis of (S)-(-)-Dropropizine N,N-Dioxide typically involves the oxidation of dropropizine. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N,N-dioxide functional group. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
(S)-(-)-Dropropizine N,N-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides or degradation products.
Reduction: Reduction reactions can revert the N,N-dioxide group back to the parent amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N,N-dioxide group can be replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-(-)-Dropropizine N,N-Dioxide has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantioenriched compounds.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of respiratory conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (S)-(-)-Dropropizine N,N-Dioxide involves its interaction with specific molecular targets. The N,N-dioxide group can act as a Lewis base, coordinating with metal ions and activating them for catalytic reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
(S)-(-)-Dropropizine N,N-Dioxide can be compared with other similar compounds such as:
Dropropizine: The parent compound, known for its antitussive properties.
N,N-Dioxide Ligands: A class of compounds used in asymmetric catalysis, known for their ability to form stable complexes with metal ions.
Spirocyclic Oxindoles: Compounds with similar structural features and applications in medicinal chemistry
Properties
Molecular Formula |
C13H20N2O4 |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
(2S)-3-(1,4-dioxido-4-phenylpiperazine-1,4-diium-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C13H20N2O4/c16-11-13(17)10-14(18)6-8-15(19,9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-,14?,15?/m0/s1 |
InChI Key |
ORQHBRZAGJIZCU-NFOMZHRRSA-N |
Isomeric SMILES |
C1C[N+](CC[N+]1(C[C@@H](CO)O)[O-])(C2=CC=CC=C2)[O-] |
Canonical SMILES |
C1C[N+](CC[N+]1(CC(CO)O)[O-])(C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
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